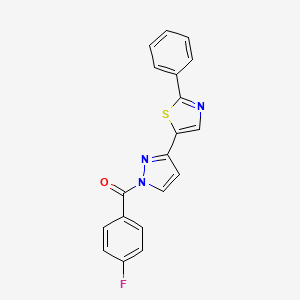

(4-Fluorophenyl)(3-(2-phenyl-1,3-thiazol-5-yl)-1H-pyrazol-1-yl)methanone

Description

(4-Fluorophenyl)(3-(2-phenyl-1,3-thiazol-5-yl)-1H-pyrazol-1-yl)methanone is a complex organic compound that features a unique combination of fluorophenyl, phenylthiazolyl, and pyrazolyl groups. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Propriétés

IUPAC Name |

(4-fluorophenyl)-[3-(2-phenyl-1,3-thiazol-5-yl)pyrazol-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12FN3OS/c20-15-8-6-14(7-9-15)19(24)23-11-10-16(22-23)17-12-21-18(25-17)13-4-2-1-3-5-13/h1-12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFOCPCKYUOWVCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(S2)C3=NN(C=C3)C(=O)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12FN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluorophenyl)(3-(2-phenyl-1,3-thiazol-5-yl)-1H-pyrazol-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone.

Coupling Reactions: The thiazole and pyrazole intermediates are then coupled using a suitable coupling reagent, such as a palladium catalyst, to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

(4-Fluorophenyl)(3-(2-phenyl-1,3-thiazol-5-yl)-1H-pyrazol-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenyl derivatives.

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of 349.38 g/mol. Its structure features a fluorophenyl group, a thiazole ring, and a pyrazole moiety, which contribute to its biological activity and chemical reactivity.

Medicinal Chemistry

- Anticancer Activity : Research indicates that compounds similar to (4-Fluorophenyl)(3-(2-phenyl-1,3-thiazol-5-yl)-1H-pyrazol-1-yl)methanone exhibit potential anticancer properties. Studies have shown that derivatives can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.

- Anti-inflammatory Properties : The compound has been investigated for its anti-inflammatory effects, which may be attributed to its ability to modulate inflammatory mediators and pathways. This positions it as a candidate for developing anti-inflammatory drugs.

- Antimicrobial Activity : The thiazole and pyrazole components are known for their antimicrobial properties. Research has demonstrated that this compound can inhibit the growth of various bacterial strains, suggesting its potential use as an antimicrobial agent .

Biological Research

- Enzyme Interaction Studies : The compound's interaction with biological targets, such as enzymes and receptors, is crucial for understanding its mechanism of action. Studies have utilized molecular docking simulations to predict how the compound binds to specific targets, providing insights into its biological efficacy .

- Pharmacological Profiling : In silico studies have assessed the pharmacokinetic properties of this compound, evaluating its absorption, distribution, metabolism, and excretion (ADME) characteristics. Such profiling is essential for drug development processes .

Pharmaceutical Development

The compound serves as a lead structure in drug discovery programs aimed at developing new therapeutics for various diseases. Its unique chemical properties allow for modifications that can enhance potency and selectivity against specific targets.

Case Study 1: Anticancer Activity Evaluation

A study published in the Journal of Medicinal Chemistry examined several derivatives of this compound for their anticancer activity against human cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects, leading to apoptosis in cancer cells through the activation of caspase pathways .

Case Study 2: Antimicrobial Efficacy

In a comparative study published in Pharmaceutical Biology, researchers tested the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The findings showed that it inhibited bacterial growth effectively, with minimum inhibitory concentrations comparable to established antibiotics .

Mécanisme D'action

The mechanism of action of (4-Fluorophenyl)(3-(2-phenyl-1,3-thiazol-5-yl)-1H-pyrazol-1-yl)methanone involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets, leading to various biological effects such as inhibition of enzyme activity, receptor antagonism, or ion channel blockade.

Comparaison Avec Des Composés Similaires

Similar Compounds

- (4-Fluorophenyl)(2-phenyl-1,3-thiazol-5-yl)methanone

- (4-Chlorophenyl)(3-(2-phenyl-1,3-thiazol-5-yl)-1H-pyrazol-1-yl)methanone

- (4-Methylphenyl)(3-(2-phenyl-1,3-thiazol-5-yl)-1H-pyrazol-1-yl)methanone

Uniqueness

(4-Fluorophenyl)(3-(2-phenyl-1,3-thiazol-5-yl)-1H-pyrazol-1-yl)methanone is unique due to the presence of the fluorophenyl group, which can enhance its biological activity and stability. The combination of thiazole and pyrazole rings also contributes to its distinct chemical properties and potential therapeutic applications.

Activité Biologique

(4-Fluorophenyl)(3-(2-phenyl-1,3-thiazol-5-yl)-1H-pyrazol-1-yl)methanone is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound integrates multiple pharmacologically relevant moieties, including a fluorophenyl group, a thiazole ring, and a pyrazole structure, which may contribute to its diverse biological effects.

Chemical Structure and Properties

The compound's IUPAC name is (4-fluorophenyl)-[3-(2-phenyl-1,3-thiazol-5-yl)pyrazol-1-yl]methanone. Its molecular formula is , with a molecular weight of 349.38 g/mol. The presence of the fluorine atom is significant as it often enhances biological activity through increased lipophilicity and altered electronic properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Activity : The compound has shown promising antiproliferative effects against prostate cancer cell lines (LNCaP and PC-3). It selectively inhibited LNCaP cell growth with an IC50 value of 18 μmol/L and demonstrated a prostate-specific antigen (PSA) downregulation rate of 46% .

- Anti-inflammatory Properties : Pyrazolone derivatives, similar to this compound, have been reported to possess significant anti-inflammatory activity. In studies, certain derivatives exhibited up to 87.35% inhibition in inflammation models, suggesting that the thiazole and pyrazole components may synergistically enhance anti-inflammatory responses .

- Antimicrobial Potential : The thiazole moiety is known for its antimicrobial properties. Compounds containing thiazole rings have been evaluated for their effectiveness against various pathogens, indicating that this compound may also exhibit antimicrobial activity .

The biological activity of this compound is believed to involve interactions with specific molecular targets within biological systems:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression or inflammation.

- Receptor Modulation : It could act as an antagonist at certain receptors related to cancer cell proliferation or inflammatory pathways.

Case Studies and Research Findings

Several studies have explored the biological activities of similar compounds:

| Compound | Activity | Reference |

|---|---|---|

| 4-Fluoro derivatives | Antiproliferative against LNCaP cells | |

| Pyrazolone derivatives | Anti-inflammatory (up to 87.35% inhibition) | |

| Thiazole-containing compounds | Antimicrobial effects |

These findings suggest that modifications on the pyrazolone and thiazole frameworks can significantly influence biological activity.

Structure–Activity Relationship (SAR)

The structure–activity relationship studies indicate that:

- The presence of electron-withdrawing groups like fluorine enhances the potency of pyrazolone derivatives.

- Substituents on the thiazole ring can modulate both anti-inflammatory and anticancer activities.

For instance, compounds with bulky substituents at the 4-position of the pyrazolone ring often exhibit superior activity compared to their unsubstituted counterparts .

Q & A

Q. How does the spatial orientation of the thiazole ring impact binding to biological targets?

Q. Can modifying the pyrazole’s N-substituent enhance pharmacokinetic properties without compromising activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.